REACTION_CXSMILES
|
[NH2:1][CH:2]([C:7]([O:9][CH3:10])=[O:8])[C:3](OC)=O.C(O[CH:14]=[C:15](C#N)[C:16]#[N:17])C.C([N:22](CC)CC)C.C[O-].[Na+].CO>CO.C(O)(=O)C>[NH2:22][C:3]1[C:15]([C:16]#[N:17])=[CH:14][NH:1][C:2]=1[C:7]([O:9][CH3:10])=[O:8] |f:3.4.5|
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Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
NC(C(=O)OC)C(=O)OC
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
16.6 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=C(C#N)C#N
|
Name
|
|
Quantity
|
15.1 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
sodium methoxide methanol
|
Quantity
|
31.5 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+].CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10.3 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C.
|
Type
|
WAIT
|
Details
|
over a period of 10 minutes
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at room temperature for 49 hours
|
Duration
|
49 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C.
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure, ethyl acetate (200 mL) and water (200 mL)
|
Type
|
ADDITION
|
Details
|
were added to the residue and extraction
|
Type
|
ADDITION
|
Details
|
A saturated aqueous sodium bicarbonate solution was added to the organic layer until it
|
Type
|
EXTRACTION
|
Details
|
a pH of 8, and extraction
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (hexane/ethyl acetate=1/1)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(NC=C1C#N)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.7 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 61% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |